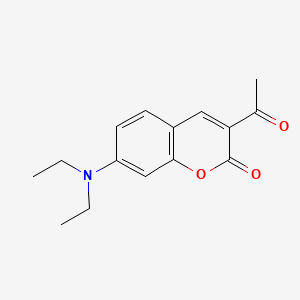
1-(Phenylacetyl)-l-proline
説明
The compound “1-(Phenylacetyl)-l-proline” is a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It’s a white solid with a strong honey-like odor .
Synthesis Analysis
While specific synthesis methods for “1-(Phenylacetyl)-l-proline” were not found, phenylacetic acid, a related compound, can be prepared by the hydrolysis of benzyl cyanide . Another related compound, N-(1-(Phenylacetyl)-L-prolyl) Glycine Ethyl Ester, has been synthesized, but the details of the synthesis are not available .Chemical Reactions Analysis
Phenylacetic acid, a related compound, undergoes ketonic decarboxylation to form ketones . It can also be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(Phenylacetyl)-l-proline, focusing on six unique fields:
Neuroprotective Agents
1-(Phenylacetyl)-l-proline has been studied for its potential neuroprotective properties. Research indicates that it may help in protecting neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s . Its ability to modulate sigma-1 receptors and inhibit HDAC-6 activity suggests it could play a role in maintaining neuronal health and function .
Cognitive Enhancers
This compound is also being explored as a cognitive enhancer. Studies have shown that it can improve memory and learning abilities in animal models . The mechanism is believed to involve the modulation of neurotransmitter systems and enhancement of synaptic plasticity, making it a potential candidate for treating cognitive impairments associated with aging and other conditions .
Anti-inflammatory Agents
1-(Phenylacetyl)-l-proline exhibits anti-inflammatory properties, which are beneficial in treating various inflammatory conditions. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways . This makes it a promising compound for the development of new anti-inflammatory drugs.
Antioxidant Activity
The compound has significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress . This property is particularly valuable in preventing cellular damage and aging, as well as in the treatment of diseases where oxidative stress plays a key role, such as cardiovascular diseases and diabetes .
Cancer Research
In cancer research, 1-(Phenylacetyl)-l-proline is being investigated for its potential to inhibit tumor growth and metastasis. Its ability to modulate various signaling pathways involved in cell proliferation and apoptosis makes it a candidate for developing new anticancer therapies . Studies have shown that it can induce cell cycle arrest and promote apoptosis in cancer cells .
Drug Delivery Systems
The compound is also being explored for its use in drug delivery systems. Its unique chemical properties allow it to be used as a carrier molecule for delivering drugs to specific targets in the body . This can enhance the efficacy and reduce the side effects of therapeutic agents, making treatments more effective and safer .
作用機序
Target of Action
It’s worth noting that phenylacetic acid, a related compound, is involved in bacterial degradation of aromatic components . The bacterial phenylacetic acid pathway contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity .
Mode of Action
Nootropic drugs, which include similar compounds, affect brain metabolism and neurotransmitter systems (cholinergic, glutamatergic, gabaergic, and others), cerebral vasodilators, neuropeptides and their analogues, antioxidants, and membrane protectors .
Biochemical Pathways
Phenylacetic acid, a related compound, is a central intermediate metabolite involved in bacterial degradation of aromatic components . The bacterial phenylacetic acid pathway mainly contains 12 enzymes and a transcriptional regulator .
Pharmacokinetics
A population pharmacokinetic model was developed based on plasma concentrations of l-ornithine, phenylacetic acid, and phenylacetylglutamine data from four clinical trials in healthy subjects and patients with stable cirrhosis or hospitalized adult patients with liver cirrhosis and hepatic encephalopathy . Body weight and hepatic function were significant covariates determining phenylacetic acid exposure .
Action Environment
It’s worth noting that bacterial phenylacetic acid pathway, which may be related, is involved in biofilm formation and antimicrobial activity .
特性
IUPAC Name |
(2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(9-10-5-2-1-3-6-10)14-8-4-7-11(14)13(16)17/h1-3,5-6,11H,4,7-9H2,(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQCWSGRNIOFFC-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylacetyl)-l-proline | |
CAS RN |
2752-38-7 | |
| Record name | N-Phenylacetyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2752-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





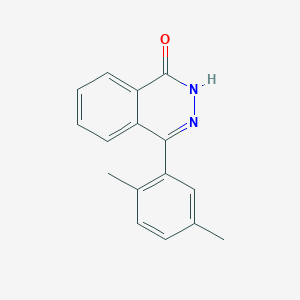
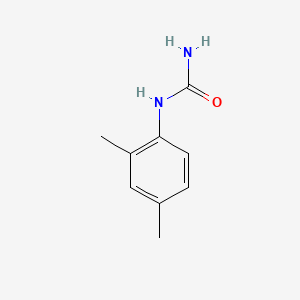
![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1331672.png)
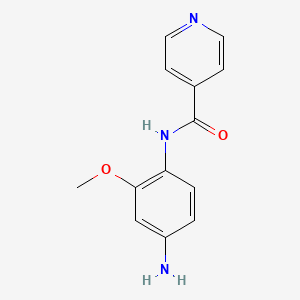
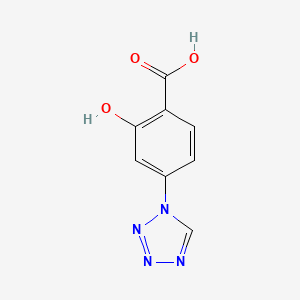
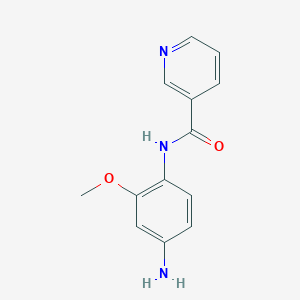


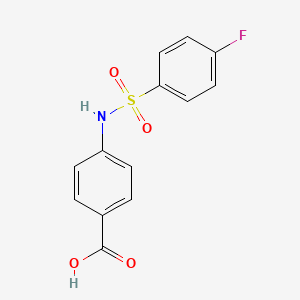
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one](/img/structure/B1331691.png)

